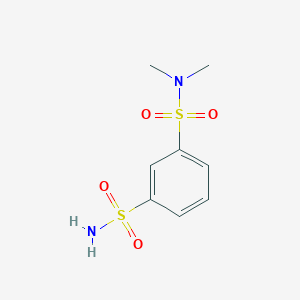
N1,N1-dimethylbenzene-1,3-disulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1-dimethylbenzene-1,3-disulfonamide is an organic compound characterized by the presence of two sulfonamide groups attached to a benzene ring at the 1 and 3 positions, with two methyl groups attached to the nitrogen atoms of the sulfonamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethylbenzene-1,3-disulfonamide typically involves the sulfonation of N,N-dimethylaniline followed by the introduction of sulfonamide groups. One common method includes:
Sulfonation: N,N-dimethylaniline is treated with sulfur trioxide or chlorosulfonic acid to introduce sulfonic acid groups at the 1 and 3 positions of the benzene ring.
Formation of Sulfonamide: The sulfonic acid groups are then converted to sulfonamide groups by reacting with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for the sulfonation and sulfonamide formation steps.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
N1,N1-dimethylbenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzene ring.
Reduction: Reduced forms of the sulfonamide groups.
Substitution: New compounds with different functional groups replacing the sulfonamide groups.
科学的研究の応用
N1,N1-dimethylbenzene-1,3-disulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of N1,N1-dimethylbenzene-1,3-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular pathways by binding to key proteins, thereby modulating their function.
類似化合物との比較
Similar Compounds
N1,N1-dimethylbenzene-1,4-disulfonamide: Similar structure but with sulfonamide groups at the 1 and 4 positions.
N1,N1-dimethylbenzene-1,2-disulfonamide: Sulfonamide groups at the 1 and 2 positions.
Uniqueness
N1,N1-dimethylbenzene-1,3-disulfonamide is unique due to the specific positioning of its sulfonamide groups, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its 1,2- and 1,4- counterparts.
特性
分子式 |
C8H12N2O4S2 |
|---|---|
分子量 |
264.3 g/mol |
IUPAC名 |
3-N,3-N-dimethylbenzene-1,3-disulfonamide |
InChI |
InChI=1S/C8H12N2O4S2/c1-10(2)16(13,14)8-5-3-4-7(6-8)15(9,11)12/h3-6H,1-2H3,(H2,9,11,12) |
InChIキー |
CBYXUTXXLSLJIU-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,7-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13615793.png)

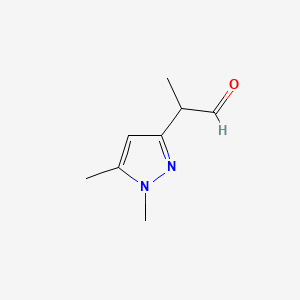
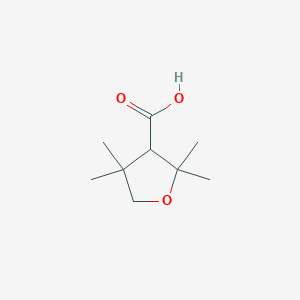


![2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13615823.png)
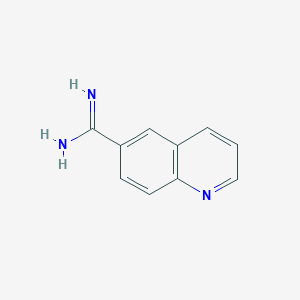
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride](/img/structure/B13615839.png)
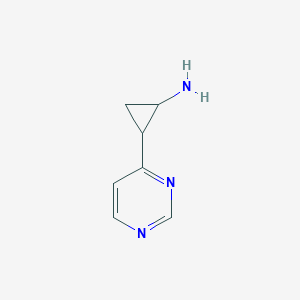
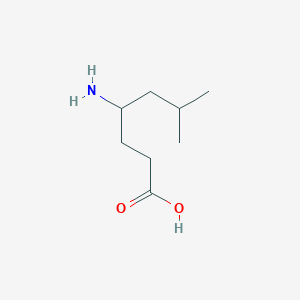

![[1-(Oxan-4-yl)pyrrolidin-2-yl]methanamine](/img/structure/B13615868.png)

